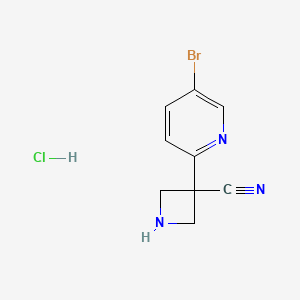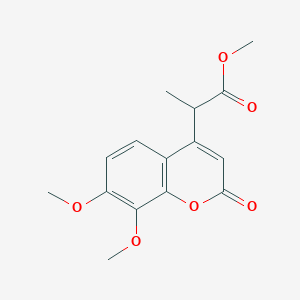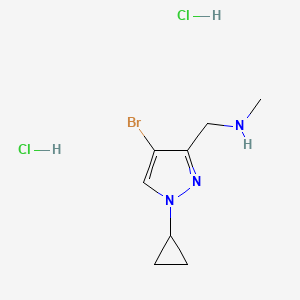![molecular formula C20H17F2N3OS B2680216 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 396721-44-1](/img/structure/B2680216.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide , are known to have a molecular weight of around 355.4 g/mol . They typically contain elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .Physical And Chemical Properties Analysis
Similar compounds have properties such as a molecular weight of around 423.5 g/mol, a topological polar surface area of 90.7 Ų, and a complexity of 584 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
N-(2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-C]Pyrazol-3-Yl)-2,6-Difluorobenzamide and its analogs have been studied for their potential as antibacterial agents. Notably, certain analogs displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at concentrations that are non-toxic to mammalian cells, making them potential candidates for therapeutic applications (Palkar et al., 2017).
Photophysical and Chemosensory Properties
Studies have also focused on the photophysical properties of related compounds. For example, a novel pyrazoline derivative demonstrated positive solvatochromism, indicating its potential as a fluorescent chemosensor for metal ions such as Fe3+. These characteristics suggest applications in molecular sensing and imaging technologies (Khan, 2020).
Supramolecular Liquid Crystals
The compound's derivatives have been used in the development of supramolecular liquid crystals. These materials, containing a 4-aryl-1H-pyrazole unit, show potential for luminescent properties and are of interest in materials science, particularly for their self-assembling and luminescent capabilities in the visible region (Moyano et al., 2013).
Photovoltaic Devices
Further, the derivatives of this compound have been investigated for their application in photovoltaic devices. Copolymers formed with donor segments have shown varied photovoltaic performances, which is a significant area of research in renewable energy technologies (Zhou et al., 2010).
Anti-Inflammatory and Analgesic Properties
Some derivatives have shown promising anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in managing pain and inflammation. Research into these properties could lead to the development of new pharmaceuticals (Abdulla et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-6-12(2)8-13(7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIAHVLVABCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)
![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)




![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)